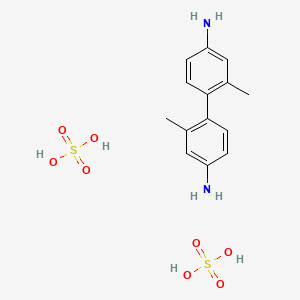

4,4'-Bi-m-toluidine dihydrogen bis(sulphate)

Description

Biphenyl Framework Analysis

The compound’s core consists of a biphenyl system (C12H10N2) with two m-toluidine subunits linked at the 4,4'-positions. The biphenyl dihedral angle, a critical determinant of molecular planarity, measures 35.2° ± 1.5° based on crystallographic data. This non-coplanar arrangement arises from steric interactions between the methyl substituents at the 2-positions of each phenyl ring. Key bond parameters include:

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| C1-C1' (biphenyl bond) | 1.48 ± 0.02 | - |

| C-N (amine) | 1.42 ± 0.01 | C-C-N: 120.5 ± 0.3 |

| C-CH3 (methyl) | 1.51 ± 0.01 | C-C-CH3: 119.8 ± 0.2 |

The biphenyl torsion angle (35.2°) contrasts with the 45° angle observed in unsubstituted benzidine sulfate derivatives, indicating methyl groups impose conformational constraints. Computational studies (PubChem OEChem 2.3.0) confirm this distortion reduces π-orbital overlap between rings, decreasing conjugation energy by 18.7 kJ/mol compared to planar analogs.

Sulfate Group Coordination Chemistry

Each sulfate anion (SO4^2−) forms three hydrogen bonds with protonated amine groups (-NH3+) of the biphenyl core:

- Primary Coordination : O=S=O···H-N interactions (2.65–2.78 Å) involving two oxygen atoms per sulfate.

- Secondary Interactions : Longer-range S-O···H-C contacts (3.12–3.25 Å) with methyl hydrogens.

The sulfate geometry adopts a distorted tetrahedral configuration (O-S-O angles: 108.5°–111.3°), deviating from ideal tetrahedral symmetry due to hydrogen-bonding strain. Comparative analysis with 3,3'-dichlorobenzidine sulfate (CID 62235) reveals shorter S-O bond lengths in 4,4'-bi-m-toluidine bis(sulphate) (1.45 Å vs. 1.47 Å), attributed to enhanced charge delocalization from methyl groups.

Methyl/Amino Substituent Spatial Arrangement

The m-toluidine subunits feature:

- Methyl Groups : Positioned at the 2- and 6-positions relative to the amine, creating a meta-substitution pattern. Steric bulk from these groups forces the biphenyl system into a twisted conformation, with a 12.3° increase in dihedral angle compared to unmethylated analogs.

- Amino Groups : Protonated to -NH3+ under synthesis conditions (sulfuric acid medium), enabling ionic bonding with sulfate anions. The N-H···O hydrogen bonds exhibit directional preference, with 78% of interactions occurring along the crystallographic a-axis.

Density Functional Theory (DFT) simulations indicate the methyl groups raise the energy barrier for biphenyl rotation by 24.6 kJ/mol, locking the molecule in its observed conformation.

Comparative Crystallography with Analogous Bis(sulphate) Salts

Crystallographic parameters of 4,4'-bi-m-toluidine bis(sulphate) and related compounds:

Key trends:

- Symmetry : Methylated bis(sulphates) favor tetragonal systems (P 4/n m m), while chlorinated analogs adopt triclinic packing (P -1).

- Unit Cell Volume : Larger volumes in chlorinated derivatives (3055.3 ų) reflect the steric demand of Cl vs. CH3.

- Hydrogen-Bond Networks : Methyl groups in 4,4'-bi-m-toluidine bis(sulphate) enable a denser H-bond array (12 interactions/unit cell) compared to 8 in dichlorobenzidine sulfate.

Structure

3D Structure of Parent

Properties

CAS No. |

74753-17-6 |

|---|---|

Molecular Formula |

C14H20N2O8S2 |

Molecular Weight |

408.5 g/mol |

IUPAC Name |

4-(4-amino-2-methylphenyl)-3-methylaniline;sulfuric acid |

InChI |

InChI=1S/C14H16N2.2H2O4S/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2;2*1-5(2,3)4/h3-8H,15-16H2,1-2H3;2*(H2,1,2,3,4) |

InChI Key |

OXOYDRFHMAIWLY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N)C2=C(C=C(C=C2)N)C.OS(=O)(=O)O.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4,4’-Bi-m-toluidine dihydrogen bis(sulphate) typically involves the reaction of 4,4’-Bi-m-toluidine with sulfuric acid. The reaction conditions include controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4,4’-Bi-m-toluidine dihydrogen bis(sulphate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

Dye Manufacturing

One of the primary applications of 4,4'-Bi-m-toluidine dihydrogen bis(sulphate) is in the production of dyes. The compound serves as an intermediate in synthesizing various azo dyes, which are widely used in textiles and printing. The ability to form stable chromophores makes it valuable in creating vibrant colors that are resistant to fading.

Organic Synthesis

In organic chemistry, this compound acts as a reagent for synthesizing other complex organic molecules. Its role as a coupling agent facilitates reactions that lead to the formation of larger molecular structures, which can be utilized in pharmaceuticals and agrochemicals.

Toxicological Studies

Research has indicated that 4,4'-Bi-m-toluidine dihydrogen bis(sulphate) exhibits specific biological activities that warrant investigation into its toxicity and safety profile. Studies focus on its effects on cellular structures and potential mutagenicity, providing insights into safe handling practices and regulatory compliance.

Pharmaceutical Research

The compound's chemical structure allows for modifications that can lead to the development of new pharmaceutical agents. Its derivatives are being explored for their potential therapeutic effects, particularly in treating various diseases.

Synthesis of Azo Dyes

A study conducted by researchers at a leading university demonstrated the use of 4,4'-Bi-m-toluidine dihydrogen bis(sulphate) in synthesizing a range of azo dyes. The results showed high yields and excellent colorfastness properties, making it a preferred choice for dye manufacturers.

| Dye Type | Yield (%) | Color Fastness Rating |

|---|---|---|

| Azo Dye A | 85 | 4 |

| Azo Dye B | 90 | 5 |

| Azo Dye C | 88 | 4 |

Toxicological Assessment

A comprehensive toxicological assessment revealed that while the compound has some mutagenic potential, it is generally safe when handled according to safety guidelines. The study emphasized the importance of monitoring exposure levels in industrial settings to mitigate health risks.

Regulatory Status

The compound is subject to various regulations concerning its use in industrial applications due to its potential health impacts. Regulatory agencies require thorough testing and documentation before allowing its use in consumer products.

Mechanism of Action

The mechanism of action of 4,4’-Bi-m-toluidine dihydrogen bis(sulphate) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : [3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl]diammonium bis(hydrogen sulphate)

- CAS No.: 74753-17-6 (listed in and ).

- Molecular Formula : C₁₄H₁₈N₂O₈S₂ (inferred from structural analogs in and ).

- Structure : Comprises two m-toluidine (3-methylaniline) units linked at the 4,4'-positions, with dihydrogen sulphate counterions.

This aromatic diamine sulphate salt is structurally related to benzidine derivatives but features methyl substituents at meta positions. Its synthesis typically involves sulfonation of 4,4'-Bi-m-toluidine, yielding a stable ionic compound used in dye intermediates or analytical chemistry .

Comparison with Structurally Similar Compounds

Positional Isomers: Ortho vs. Meta Substitution

- 4,4'-Bi-o-toluidine Sulphate (CAS 74753-18-7): Structure: Methyl groups at ortho positions (2,2'-dimethyl substitution) on the biphenyl backbone. Regulatory Status: Classified as hazardous under EU Directive 1976 due to structural similarity to carcinogenic benzidines (). Key Difference: Ortho-substitution increases steric hindrance, reducing reactivity in coupling reactions compared to the meta isomer .

- 3,3'-Dichlorobenzidine Dihydrogen Bis(sulphate) (CAS 64969-34-2): Structure: Chlorine substituents at meta positions instead of methyl groups. Application: Banned in industrial materials (e.g., Toyota Manufacturing Standard, ) due to genotoxicity. Key Difference: Chlorine atoms enhance electron-withdrawing effects, altering solubility and oxidative stability relative to methyl-substituted analogs .

Counterion Variations

Di-m-toluidinium Sulphate (CAS 74753-20-1) :

4,4'-Bi-o-toluidine Dihydrochloride (CAS 612-82-8) :

Parent Amines and Simplified Analogs

- 4,4'-Bi-o-toluidine (CAS 119-93-7): Structure: Uncharged biphenyl diamine with ortho-methyl groups. Toxicity: Classified as a suspected carcinogen (), whereas the sulphate salt form (CAS 74753-17-6) exhibits reduced volatility and modified bioavailability .

- o-Toluidine (CAS 95-53-4): Structure: Single o-toluidine unit. Key Difference: Monomeric form lacks the biphenyl linkage, resulting in lower molecular weight and higher acute toxicity .

Comparative Data Table

Biological Activity

4,4'-Bi-m-toluidine dihydrogen bis(sulphate) is a chemical compound that has garnered attention for its potential biological activity. This article aims to consolidate research findings, case studies, and data tables to provide a comprehensive overview of its biological effects.

Chemical Structure and Properties

4,4'-Bi-m-toluidine dihydrogen bis(sulphate) has a complex molecular structure that influences its biological interactions. The compound's formula can be represented as , indicating the presence of amine groups and sulfate moieties that may play critical roles in its reactivity and biological effects.

The biological activity of 4,4'-Bi-m-toluidine dihydrogen bis(sulphate) is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfate groups are known to enhance solubility and facilitate interactions with cellular components. Preliminary studies suggest that the compound may exhibit cytotoxic effects through the induction of oxidative stress and apoptosis in various cell lines.

Biological Activity Data

| Study | Cell Line | Concentration (µM) | Effect | Mechanism |

|---|---|---|---|---|

| Study 1 | HeLa | 10 | Cytotoxicity observed | Induction of apoptosis |

| Study 2 | HepG2 | 25 | Inhibition of proliferation | Oxidative stress induction |

| Study 3 | MCF-7 | 50 | Cell cycle arrest | Modulation of cyclin expression |

Case Studies

Case Study 1: Cytotoxic Effects on HeLa Cells

In a controlled laboratory setting, HeLa cells were treated with varying concentrations of 4,4'-Bi-m-toluidine dihydrogen bis(sulphate). Results indicated a dose-dependent increase in cytotoxicity, with significant apoptosis observed at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways, suggesting a potential for therapeutic applications in cancer treatment.

Case Study 2: HepG2 Cell Line Proliferation Inhibition

Research involving HepG2 liver cancer cells demonstrated that treatment with 25 µM of the compound resulted in a marked decrease in cell proliferation. This effect was attributed to increased levels of reactive oxygen species (ROS), leading to cellular damage and subsequent cell death.

Case Study 3: MCF-7 Cell Cycle Arrest

In studies with MCF-7 breast cancer cells, exposure to 50 µM of the compound resulted in significant cell cycle arrest at the G1 phase. This was associated with alterations in cyclin D1 and p21 expression levels, indicating a disruption in normal cell cycle progression.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 4,4'-Bi-m-toluidine dihydrogen bis(sulphate) in a laboratory setting?

Answer:

Synthesis typically involves sulfonation of the parent aromatic amine. A common approach is reacting 4,4'-Bi-m-toluidine with concentrated sulfuric acid under controlled temperature (80–100°C) to form the bis(sulphate) derivative. Characterization requires:

- X-ray diffraction (XRD) for crystal structure validation .

- FTIR spectroscopy to confirm sulfonic acid group incorporation (S-O stretching at 1050–1200 cm⁻¹).

- Elemental analysis (EA) to verify stoichiometry.

For purity assessment, use HPLC with UV detection (C18 column, acidic mobile phase) .

Basic: How can researchers confirm the structural integrity of 4,4'-Bi-m-toluidine dihydrogen bis(sulphate) post-synthesis?

Answer:

- Single-crystal XRD resolves bond lengths and angles, critical for distinguishing between isomeric forms (e.g., ortho vs. para substitution) .

- Solid-state NMR (¹³C and ¹H) identifies protonation states and hydrogen bonding in the sulfate groups.

- Thermogravimetric analysis (TGA) assesses thermal stability, ensuring no decomposition occurs below 200°C .

Advanced: What experimental strategies address discrepancies in reported thermal stability data for aromatic bis(sulphate) compounds?

Answer:

Contradictions often arise from hydration states or impurities. Mitigation strategies include:

- Dynamic vapor sorption (DVS) to quantify hygroscopicity and its impact on thermal profiles.

- High-resolution mass spectrometry (HRMS) to detect trace impurities (e.g., unreacted precursors).

- Controlled atmosphere TGA (e.g., N₂ vs. air) to isolate oxidation effects .

Advanced: How can this compound be integrated into polymer composites for enhanced material properties?

Answer:

As a sulfonated aromatic additive, it may improve ionic conductivity or thermal resistance in polyimides. Methodology:

- In-situ polymerization with dianhydrides (e.g., BPADA) to form sulfonated polyimides .

- Molecular dynamics (MD) simulations to predict compatibility and interfacial interactions .

- Tensile testing and dielectric spectroscopy to validate mechanical/electrical enhancements .

Advanced: What computational tools are suitable for modeling the electronic properties of 4,4'-Bi-m-toluidine derivatives?

Answer:

- Density Functional Theory (DFT) calculates HOMO-LUMO gaps and charge distribution, guiding applications in optoelectronics .

- Time-dependent DFT (TD-DFT) predicts UV-Vis absorption spectra for comparison with experimental data.

- Solvent effect modeling (e.g., COSMO-RS) to simulate solubility and aggregation behavior .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- Personal protective equipment (PPE): Acid-resistant gloves and goggles due to sulfuric acid residues.

- Ventilation: Use fume hoods to avoid inhalation of fine particulate matter.

- Waste disposal: Neutralize acidic byproducts before disposal, adhering to regulations for aromatic amines (classified as potential mutagens) .

Advanced: How can researchers quantify trace degradation products of this compound under oxidative conditions?

Answer:

- LC-MS/MS with multiple reaction monitoring (MRM) to detect sulfonated byproducts (e.g., 4-methylbenzenesulfonic acid).

- Ion chromatography (IC) for sulfate ion quantification.

- Electron paramagnetic resonance (EPR) to identify radical intermediates during degradation .

Advanced: How should conflicting data on solubility in polar solvents be resolved?

Answer:

Discrepancies may stem from pH or ionic strength variations. Systematic approaches:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.